Bathophenanthroline disulfonic acid (often utilized and procured as its disodium salt hydrate, CAS 28061-20-3) is a highly water-soluble, high-affinity iron(II) chelator engineered for advanced analytical and biological applications. By introducing two highly polar sulfonate groups to the hydrophobic bathophenanthroline core, this compound overcomes the inherent aqueous insolubility of its parent molecule. It forms an intensely colored, stable [Fe(BPS)3] complex with a peak absorbance at 535 nm, enabling direct, solvent-free spectrophotometric quantification of trace iron. In procurement contexts, it is prioritized over standard phenanthrolines for its higher molar absorptivity, broad pH stability (pH 3–7), and its inability to cross cell membranes, making it an indispensable reagent for high-throughput clinical assays, environmental monitoring, and cellular iron transport studies .
Substituting bathophenanthroline disulfonic acid with its unsulfonated parent compound (bathophenanthroline) or simpler in-class analogs like 1,10-phenanthroline introduces severe process bottlenecks, as these alternatives require toxic and flammable organic solvents (e.g., isoamyl alcohol or nitrobenzene) to extract the iron complex from aqueous media. This precludes their use in automated, high-throughput workflows and live-cell assays. Furthermore, attempting to substitute BPS with other water-soluble chelators, such as ferrozine, can compromise kinetic data. BPS and ferrozine are not kinetically equivalent; BPS captures reduced iron significantly faster, meaning that substitution in dynamic reduction assays can lead to a 50-fold discrepancy in apparent initial reaction rates [1]. Consequently, selecting the exact sulfonated BPS compound is critical for ensuring solvent-free processability, kinetic accuracy, and reproducible sensitivity.
The addition of sulfonate groups to the bathophenanthroline core fundamentally alters the compound's processability. While the unsulfonated bathophenanthroline-iron complex requires double extraction with immiscible solvents like isoamyl alcohol or n-hexyl alcohol to achieve phase separation, Bathophenanthroline disulfonic acid (BPS) remains 100% soluble in aqueous media. This allows for direct spectrophotometric measurement of the [Fe(BPS)3] complex in a single aqueous phase.
| Evidence Dimension | Solvent requirement for iron complex extraction |
| Target Compound Data | 0% organic solvent required (fully aqueous assay) |
| Comparator Or Baseline | Unsulfonated Bathophenanthroline: Requires 2x extraction with isoamyl alcohol or nitrobenzene |
| Quantified Difference | Eliminates 100% of organic solvent extraction steps |
| Conditions | Standard colorimetric iron quantification in aqueous samples |
Eliminating the need for toxic organic extractions streamlines laboratory workflows, reduces hazardous waste disposal costs, and enables automated microplate-based assays.
When monitoring the kinetics of iron reduction (e.g., Fe3+ to Fe2+ by dithiothreitol), BPS demonstrates a significantly faster complexation rate compared to the common water-soluble alternative, ferrozine. Studies show that under identical conditions, the apparent initial rates of reduction indicated by the formation of the Fe(2+)-BPS complex were up to 50 times faster than those indicated by the Fe(2+)-ferrozine complex. This proves that ferrozine is kinetically slower at capturing newly reduced iron, leading to potential underestimation of rapid reduction events [1].
| Evidence Dimension | Apparent initial rate of Fe(3+) reduction detection |
| Target Compound Data | BPS: Rapid formation of Fe(2+) complex accurately tracking reduction |
| Comparator Or Baseline | Ferrozine: Slower complex formation |
| Quantified Difference | 50-fold difference in apparent initial reduction rates |
| Conditions | Reduction of Fe(3+)-ligands by dithiothreitol monitored spectrophotometrically |
Procuring BPS over ferrozine is essential for researchers needing high-temporal-resolution kinetic data in catalytic or biological iron reduction assays.
Bathophenanthroline disulfonic acid offers exceptional sensitivity for trace iron detection, exhibiting a molar absorptivity of 22,140 to 22,400 L·mol−1·cm−1 at its absorption maximum of 535 nm. This is approximately double the sensitivity of the classic iron reagent 1,10-phenanthroline, which has a molar absorptivity of only ~11,100 L·mol−1·cm−1 at 510 nm. The high absorptivity of BPS allows for the reliable quantification of iron down to parts-per-billion (ppb) levels in micro-volume biological or environmental samples .
| Evidence Dimension | Molar absorptivity of the Fe(II) complex |
| Target Compound Data | BPS: ~22,140 L·mol−1·cm−1 (at 535 nm) |
| Comparator Or Baseline | 1,10-phenanthroline: ~11,100 L·mol−1·cm−1 (at 510 nm) |
| Quantified Difference | ~2x increase in spectrophotometric sensitivity |
| Conditions | Aqueous solution, optimal pH 3-7 |
The doubled sensitivity allows buyers to utilize smaller sample volumes and detect lower trace iron concentrations without investing in expensive atomic absorption spectrometers.
Due to its highly polar disulfonate groups, BPS is strictly membrane-impermeable, unlike neutral chelators. In Caco-2 cell iron uptake models, adding BPS at a 5:1 molar excess to iron sources (like FeSO4 or NaFeEDTA) quantitatively sequesters extracellular Fe2+, reducing intracellular ferritin formation down to absolute baseline levels. This complete inhibition of uptake confirms that BPS does not cross the lipid bilayer, making it a highly functional tool for isolating extracellular vs. intracellular iron pools without causing intracellular iron depletion or toxicity [1].
| Evidence Dimension | Intracellular ferritin formation (indicator of iron uptake) |
| Target Compound Data | BPS treatment: Reduced to baseline (no uptake) |
| Comparator Or Baseline | No chelator: High ferritin formation |
| Quantified Difference | Complete sequestration of extracellular Fe2+ with 0% membrane crossover |
| Conditions | Caco-2 cell culture, 50 μmol/L BPS (5:1 BPS:Fe ratio), 24h incubation |
BPS is a critical procurement choice for in vitro bioavailability and transport assays where researchers must selectively block extracellular iron without penetrating the cell.
Because BPS eliminates the need for organic solvent extraction and provides approximately double the molar absorptivity of 1,10-phenanthroline, it is strongly preferred for automated, microplate-based quantification of serum iron or trace environmental iron. It allows for direct, single-phase aqueous measurements at parts-per-billion sensitivity.
In catalytic chemistry and biological electron transport studies, BPS is prioritized over ferrozine due to its quantitatively faster kinetic responsiveness. Its ability to form the Fe(2+) complex up to 50 times faster ensures that rapid reduction events are accurately captured in real-time spectrophotometric tracking [1].
The strict membrane impermeability conferred by the disulfonate groups makes BPS a highly functional tool in Caco-2 and other cellular uptake models. It is used to selectively chelate extracellular Fe2+ to halt uptake at specific time points or to differentiate between internal and external iron pools without disrupting intracellular metallo-homeostasis [2].